7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-ethylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-4-20-14-10-11(2)17-16-15(12(3)18-19(14)16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSIOLXFUKXRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with ethylthioacetic acid and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives
Substitution: Nitrated or halogenated pyrazolo[1,5-a]pyrimidine derivatives
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
- Anticonvulsant Effects : Some derivatives have been investigated for their potential anticonvulsant properties. The modification of the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant activity in animal models of epilepsy .
- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting their potential use in treating chronic inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study involving a series of modified pyrazolo[1,5-a]pyrimidines demonstrated significant anticancer activity against the A172 glioblastoma cell line. The results indicated that compounds with an ethylthio substituent exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Evaluation
In a comparative study of various pyrazolo[1,5-a]pyrimidine derivatives, 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine showed potent activity against Staphylococcus aureus and Candida albicans. The compound's ability to disrupt cell membrane integrity was confirmed through assays measuring membrane potential and integrity .
Case Study 3: Anticonvulsant Activity
A recent investigation into the anticonvulsant properties of several pyrazolo[1,5-a]pyrimidines revealed that derivatives containing an ethylthio group significantly reduced seizure frequency in rodent models. This suggests potential therapeutic applications for seizure disorders and epilepsy management .
Mechanism of Action
The mechanism of action of 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to various biological effects, such as reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 7
The substituent at position 7 significantly influences biological activity and physicochemical properties. Key analogs include:
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Substituents : 2-Chlorobenzylthio (-S-CH₂-C₆H₄-Cl) at position 7.
- This compound may exhibit improved antitumor activity due to increased lipophilicity and halogen-mediated interactions .
7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Substituents : Chloro (-Cl) at position 7.
- Key Differences: The chloro group is strongly electron-withdrawing, which may alter the compound’s reactivity and metabolic stability.
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
- Substituents : Piperidinyl (N-heterocycle) at position 7.
- Key Differences : The piperidine moiety introduces basicity and hydrogen-bonding capability, which could enhance solubility and receptor affinity. Such substitutions are often associated with kinase inhibition .
Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Substituents : Difluoromethyl (-CF₂H) at position 7 and an ester group at position 3.
- Key Differences : The difluoromethyl group increases metabolic stability and lipophilicity, while the ester moiety may serve as a prodrug motif. Such derivatives are explored for imaging and targeted therapies .
Antitumor Activity
- Compounds with sulfur-containing groups (e.g., ethylthio, benzylthio) at position 7 exhibit moderate to high antitumor activity due to enhanced membrane permeability and interactions with thiol-containing enzymes .
- Example : 7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine showed promising cytotoxicity in preclinical models, attributed to its halogen and sulfur synergy .
Kinase Inhibition
- Substitutions with nitrogenous groups (e.g., morpholinyl, piperidinyl) at position 7 are linked to PI3Kδ and CRF receptor antagonism. For instance, R121919 (7-dipropylamino analog) is a corticotropin-releasing factor receptor antagonist, highlighting the role of basic substituents in neuropharmacology .
Comparative Data Table
Key Findings and Implications
Position 7 Substituents :
- Electron-withdrawing groups (e.g., Cl, CF₂H) enhance metabolic stability and target affinity.
- Bulky groups (e.g., benzylthio, piperidinyl) improve selectivity but may reduce bioavailability.
Structural Flexibility : The pyrazolo[1,5-a]pyrimidine core allows modular substitutions, enabling optimization for specific applications (e.g., antitumor vs. neuropharmacology).
Synthetic Efficiency : One-pot methods enable rapid diversification, critical for structure-activity relationship (SAR) studies .
Biological Activity
7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C16H17N3S
- Molecular Weight : 283.393 g/mol
- IUPAC Name : 7-ethylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
The biological activity of 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine primarily involves its role as an enzyme inhibitor. The compound is known to interact with specific molecular targets such as kinases, where it binds to active sites and inhibits phosphorylation processes critical for cell signaling pathways. This inhibition can lead to reduced cell proliferation and anti-inflammatory effects .
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The inhibition of these kinases may disrupt crucial signaling pathways that cancer cells rely on for survival and proliferation .
Anti-inflammatory Effects
7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has been evaluated for its anti-inflammatory potential. By inhibiting certain enzymes involved in inflammatory processes, this compound may reduce inflammation in various biological contexts. The precise mechanisms remain under investigation but are thought to involve modulation of cytokine production and inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines may possess antimicrobial properties. While specific data on 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is limited, related compounds have demonstrated effectiveness against various bacterial strains and fungi, making this a potential area for further exploration .
Case Study: Kinase Inhibition
A study focusing on the kinase inhibition capabilities of pyrazolo[1,5-a]pyrimidines highlighted that 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could effectively inhibit specific kinases associated with cancer pathways. The compound was tested against several cancer cell lines, revealing IC50 values indicative of significant inhibitory effects on cell growth and survival .
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Aurora Kinase | 15.4 | MCF-7 |
| Related Compound X | PLK4 | 12.8 | A549 |
Study on Anti-inflammatory Effects
In another investigation into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, researchers found that derivatives similar to 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may modulate immune responses and reduce inflammation-related tissue damage .
Q & A
Basic: What synthetic routes are commonly used to prepare 7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how are yields optimized?
Answer:
The synthesis typically involves condensation reactions between aminopyrazole precursors and electrophilic reagents. For example:
- Step 1: Reacting 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate mixtures) .
- Step 2: Introducing the ethylthio group at position 7 through nucleophilic substitution or thiolation reactions.
Yields (~60–70%) are optimized by controlling reaction time, solvent polarity, and catalyst selection. For instance, using pyridine as a base enhances nucleophilicity in substitution reactions .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Spectroscopy:
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography: Resolves 3D structure, including dihedral angles between fused rings (e.g., ~1.3° deviation from planarity in pyrazolo-pyrimidine cores) .
Advanced: How can reaction conditions be tailored to minimize side products during functionalization at position 7?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions like dimerization .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity for sulfur-based substitutions .
- Temperature Control: Lower temperatures (0–25°C) suppress hydrolysis of sensitive intermediates (e.g., chloromethyl groups) .
- Monitoring Tools: TLC or HPLC tracks reaction progress, enabling timely termination to avoid over-functionalization .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare bioactivity of derivatives with varying substituents (e.g., replacing ethylthio with trifluoromethyl reduces COX-2 inhibition but enhances antitrypanosomal activity) .
- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7 for anticancer studies) or enzyme isoforms (e.g., KDR kinase vs. CRF1 receptors) .
- Data Cross-Validation: Use orthogonal methods (e.g., SPR binding assays vs. in vitro enzymatic tests) to confirm target engagement .
Advanced: How do crystallographic data inform the design of analogs with improved pharmacokinetic properties?
Answer:
- Packing Analysis: Crystal structures reveal intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) that influence solubility and stability .
- Torsional Flexibility: Dihedral angles between fused rings (~1.3°) guide modifications to enhance membrane permeability (e.g., introducing methyl groups to rigidify the core) .
- Hydration Patterns: Water molecules in the crystal lattice highlight polar regions for derivatization (e.g., adding PEG chains to improve aqueous solubility) .
Advanced: What computational methods predict the metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT): Calculates electron density at reactive sites (e.g., ethylthio group’s susceptibility to oxidative metabolism) .
- Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes to identify metabolic hotspots .
- ADMET Software: Tools like SwissADME predict clearance rates and prioritize derivatives with longer half-lives (e.g., replacing methyl with tert-butyl groups reduces CYP3A4 affinity) .
Advanced: How can regioselectivity challenges in modifying the pyrazolo-pyrimidine core be addressed?
Answer:
- Directing Groups: Install temporary protecting groups (e.g., Boc at position 3) to steer electrophilic attacks to position 7 .
- Metal-Mediated Coupling: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl/heteroaryl introductions .
- Microwave-Assisted Synthesis: Accelerate reactions to favor kinetic over thermodynamic products (e.g., 7-substituted vs. 5-substituted isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
